Deracoxib-d3 is a deuterated derivative of the non-steroidal anti-inflammatory drug (NSAID) Deracoxib, primarily used for its analgesic and anti-inflammatory properties. Deracoxib itself is classified as a selective cyclooxygenase-2 inhibitor, which means it specifically targets the cyclooxygenase-2 enzyme involved in the inflammatory process. The deuterated form, Deracoxib-d3, is utilized in pharmacokinetic studies to trace the drug's metabolic pathways and its interactions within biological systems.
Deracoxib-d3 is synthesized from Deracoxib through deuteration, where hydrogen atoms in the molecule are replaced with deuterium isotopes. This modification enhances the compound's stability and alters its pharmacokinetic profile, making it suitable for research applications involving metabolic tracking and drug interaction studies.
The synthesis of Deracoxib-d3 involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and time to optimize yields and minimize by-products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the successful incorporation of deuterium into the compound.
Deracoxib-d3 retains the core structure of Deracoxib but features deuterium atoms incorporated at specific positions. The molecular formula can be represented as .
Deracoxib-d3 undergoes similar chemical reactions as its non-deuterated counterpart but with altered kinetics due to the presence of deuterium. Key reactions include:
The rate of metabolism can be assessed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), allowing researchers to track the fate of Deracoxib-d3 in biological systems.
Deracoxib-d3 functions primarily by inhibiting cyclooxygenase-2, which plays a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. By selectively blocking this enzyme, Deracoxib-d3 reduces inflammation and alleviates pain without significantly affecting cyclooxygenase-1, which is responsible for protecting the gastric mucosa.
Research indicates that selective inhibition leads to fewer gastrointestinal side effects compared to traditional NSAIDs, making it a favorable option for managing pain and inflammation.
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed for purity analysis and quantification in pharmaceutical formulations.
Deracoxib-d3 is primarily used in pharmacokinetic studies to investigate:
The use of deuterated compounds like Deracoxib-d3 enhances the precision of these studies, providing valuable insights into drug behavior within biological systems.
The molecular architecture of Deracoxib-d3 (C17H11D3F3N3O3S) features selective deuteration at the methoxy group (-OCD3) attached to the phenyl ring, introducing a mass shift of +3 Da compared to non-deuterated deracoxib (C17H14F3N3O3S, MW 397.37 g/mol). This modification occurs at a metabolically inert position, ensuring the compound mirrors the chemical reactivity and chromatographic behavior of the native molecule while enabling mass-resolved differentiation in detection systems [6] [8]. The retention of the sulfonamide pharmacophore and trifluoromethyl pyrazole core ensures identical extraction recovery rates during sample preparation—a critical factor for accurate internal standard calibration [1].
Table 1: Isotopic Properties of Deracoxib-d3 vs. Native Deracoxib
Characteristic | Deracoxib-d3 | Native Deracoxib |
---|---|---|
Molecular Formula | C17H11D3F3N3O3S | C17H14F3N3O3S |
Molecular Weight (g/mol) | 400.39 | 397.37 |
Deuterium Position | Methoxy group (-OCD3) | Methoxy group (-OCH3) |
Key MS Fragment (m/z) | 387 → 323 (d7-celecoxib analog) [10] | 380 → 316 |
CAS Number | 2012598-48-8 | 169590-41-4 |
Deuterated analogs like Deracoxib-d3 function as chromatographic co-elution agents and mass spectrometric distinguishers in quantitative LC-MS/MS and GC-MS workflows. During ionization, they generate predictable mass shifts (e.g., +3 Da in SIM or MRM transitions) that permit unambiguous identification amid complex biological backgrounds such as plasma, synovial fluid, or tissue homogenates [1] [10]. Their structural congruence minimizes matrix effects (ion suppression/enhancement) relative to non-isotopic internal standards, thereby improving accuracy in residue quantification [1]. For instance, Deracoxib-d3 enables precise measurement of deracoxib residues in swine tissues at concentrations as low as 1–2 μg/kg when deployed with UPLC-MS/MS methods [1]. Similarly, deuterated ibuprofen (d3-ibuprofen) exemplifies this application in synovial fluid analysis using MRM transitions (208 → 164 vs. 205 → 161) [10].
Table 2: Analytical Figures of Merit Enabled by Deuterated Standards
Parameter | Impact of Deuterated Standards (e.g., Deracoxib-d3) |
---|---|
Quantification Accuracy | Corrects for extraction losses and matrix effects (CV <5%) [1] |
Detection Specificity | Resolves analyte from isobaric interferences via mass shift |
Sensitivity (LOQ) | Enables residue detection at 0.1–5 μg/kg in tissues [1] |
Method Robustness | Compensates for instrument drift across batches |
Regulatory Compliance | Meets FDA/EMA requirements for confirmatory methods |
The evolution of deuterated NSAID standards parallels advances in veterinary residue monitoring and pharmacokinetic research. Early NSAID detection methods relied on immunoassays or underivatized GC-MS, which suffered from poor specificity and recovery variability [5]. The adoption of deuterated internal standards in the 2000s—including ketoprofen-d3, diclofenac-d4, and later Deracoxib-d3—revolutionized multi-residue analysis by enabling simultaneous quantification of >10 NSAIDs in a single run [1] [5]. Deracoxib-d3 emerged specifically to address regulatory needs for monitoring deracoxib residues in food animals, as this veterinary-exclusive COX-2 inhibitor posed ecological risks exemplified by vulture declines linked to diclofenac contamination [1] [5]. Concurrently, deuterated standards became essential for optimizing extraction protocols, as demonstrated by Deracoxib-d3's use in acetonitrile-phosphoric acid tissue homogenization [1]. Recent innovations focus on expanding deuterated libraries to cover emerging veterinary NSAIDs and metabolites while improving chromatographic resolution via techniques like GC×GC-TOF-MS [5].
Table 3: Historical Evolution of Deuterated NSAIDs in Veterinary Analysis
Era | Analytical Challenges | Deuterated NSAID Solutions |
---|---|---|
1990–2000 | Low sensitivity in tissue matrices | Salicylic acid-d4, Meloxicam-d3 [1] |
2000–2010 | Multi-residue method development | Ketoprofen-d3, Diclofenac-d4 [5] |
2010–Present | Regulatory monitoring of veterinary NSAIDs | Deracoxib-d3, Carprofen-d4 [6] |
Future Trends | Metabolite quantification | Deuterated glucuronide conjugates |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8